molecular formula C13H19N3O B11824680 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11824680
M. Wt: 233.31 g/mol
InChI Key: GRPQKKMQNBDSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of a piperidine ring attached to a pyridine ring, which is further substituted with an amino group and a methyl group. It is primarily used in research and development within the pharmaceutical industry .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-(6-amino-5-methylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H19N3O/c1-9-7-11(8-15-13(9)14)12-5-3-4-6-16(12)10(2)17/h7-8,12H,3-6H2,1-2H3,(H2,14,15)

InChI Key

GRPQKKMQNBDSGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C2CCCCN2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amino group (-NH₂) undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides. This reaction typically occurs under mild alkaline conditions to form stable amide derivatives.

Reaction Conditions Reagents Product Key Reference
Room temperature, pH 8–9Acetyl chloride1-(2-(6-Acetamido-5-methylpyridin-3-yl)piperidin-1-yl)ethanone
Reflux in dichloromethaneBenzoyl chloride1-(2-(6-Benzamido-5-methylpyridin-3-yl)piperidin-1-yl)ethanone

This reactivity is critical for modifying the compound’s solubility and bioactivity.

Alkylation Reactions

The amino group participates in alkylation with alkyl halides or epoxides, yielding secondary or tertiary amines. Such modifications are employed to enhance lipophilicity or receptor-binding affinity.

Reaction Conditions Reagents Product Key Reference
K₂CO₃, DMF, 60°CMethyl iodide1-(2-(6-(Methylamino)-5-methylpyridin-3-yl)piperidin-1-yl)ethanone
Ethanol, refluxEthylene oxide1-(2-(6-(2-Hydroxyethylamino)-5-methylpyridin-3-yl)piperidin-1-yl)ethanone

Alkylation is often utilized to tailor the compound’s pharmacokinetic properties .

Condensation with Carbonyl Compounds

The ketone moiety (ethanone) reacts with primary amines or hydrazines to form Schiff bases or hydrazones, respectively. These reactions are pH-dependent and reversible.

Reaction Conditions Reagents Product Key Reference
Acidic catalysis (HCl)Aniline(E)-1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethylidene)aniline
Ethanol, NH₂NH₂·H₂OHydrazine hydrate1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone hydrazone

Schiff base formation is pivotal for synthesizing coordination complexes or prodrugs .

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen can undergo quaternization with alkyl halides, forming ammonium salts. This reaction enhances water solubility for pharmaceutical formulations.

Reaction Conditions Reagents Product Key Reference
CH₃CN, 50°CEthyl bromide1-(2-(6-Amino-5-methylpyridin-3-yl)-1-ethylpiperidin-1-ium-1-yl)ethanone bromide

Cyclization Reactions

Under acidic or basic conditions, the compound can undergo intramolecular cyclization. For example, the amino group may react with the ketone to form heterocyclic structures.

Reaction Conditions Catalyst Product Key Reference
H₂SO₄, 100°C6-Methyl-3-(1-(piperidin-2-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Reductive Amination

The ketone group can participate in reductive amination with primary amines, forming secondary amines. This reaction is catalyzed by NaBH₃CN or H₂/Pd-C.

Reaction Conditions Reagents Product Key Reference
NaBH₃CN, MeOHBenzylamine1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)-N-benzylethanamine

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing piperidine and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of piperidinyl ethanones have been synthesized and evaluated for their antibacterial and antifungal activities. In vitro studies indicate that certain derivatives demonstrate efficacy against various microbial strains, suggesting that 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone could serve as a lead compound for developing new antimicrobial agents .

Central Nervous System Effects

The structural characteristics of this compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that modifications to the piperidine ring can enhance binding affinity to these receptors, which may lead to therapeutic effects in conditions such as depression and anxiety .

Anticancer Properties

Emerging research has highlighted the anticancer potential of piperidine-based compounds. Some studies have demonstrated that derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism often involves the modulation of cell signaling pathways associated with cell proliferation and survival .

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of this compound and evaluated their antimicrobial activity using standard microbiological methods. The results indicated that specific modifications to the structure significantly enhanced antibacterial potency against Gram-positive bacteria compared to reference drugs .

Case Study 2: Neuropharmacological Assessment

In another study, researchers investigated the neuropharmacological properties of a series of piperidine derivatives, including this compound. Behavioral assays in rodent models showed promising results in reducing anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone, a compound featuring a piperidine and pyridine moiety, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and potential anti-cancer properties.

Neuropharmacological Activity

Studies have shown that derivatives of piperidine compounds can act as modulators of neurotransmitter systems. The specific compound has been evaluated for its ability to interact with dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.

  • Dopamine Receptor Interaction : In vitro assays indicate that the compound may enhance dopamine receptor activity, suggesting potential use in treating dopamine-related disorders .

Anticancer Activity

The compound's structural features suggest it may possess anticancer properties. Research into similar piperidine derivatives has demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : A study reported that piperidine derivatives exhibited IC50 values ranging from 10 to 50 µM against human cancer cell lines. While specific data for this compound is limited, its structural analogs have shown promising results .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the piperidine and pyridine rings can significantly influence potency and selectivity.

ModificationEffect on Activity
Methylation at N-positionIncreased receptor affinity
Substitution on pyridine ringAltered pharmacokinetic properties

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Neuroprotective Effects : A derivative similar to this compound was tested for neuroprotective effects in models of oxidative stress. Results indicated a reduction in cell death by approximately 30% compared to control groups .
  • Antibacterial Activity : Compounds with similar structures have been evaluated for antibacterial properties against Staphylococcus aureus and Escherichia coli. The findings showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating potential as antibacterial agents .

Q & A

Q. How should waste containing this compound be disposed of in compliance with EPA guidelines?

  • Methodological Answer : Neutralize with sand or inert absorbent, then seal in hazardous waste containers. Incinerate at EPA-approved facilities with scrubbers to minimize emissions. Document disposal via waste manifests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.